molecular formula C16H17F3N4S B10864229 2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine

2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B10864229
M. Wt: 354.4 g/mol
InChI Key: YGXIDYZRKRJFMP-UHFFFAOYSA-N
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Description

2-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]octahydropyrrolo[1,2-a]pyrazine is a complex organic compound featuring a unique combination of a thienyl group, a trifluoromethyl group, and a pyrimidinyl group within an octahydropyrrolo[1,2-a]pyrazine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]octahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidinyl core, followed by the introduction of the thienyl and trifluoromethyl groups. Common reagents used in these reactions include thienyl bromide, trifluoromethyl iodide, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]octahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]piperazine
  • 2-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine

Uniqueness

2-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]octahydropyrrolo[1,2-a]pyrazine is unique due to its octahydropyrrolo[1,2-a]pyrazine framework, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H17F3N4S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C16H17F3N4S/c17-16(18,19)14-9-12(13-4-2-8-24-13)20-15(21-14)23-7-6-22-5-1-3-11(22)10-23/h2,4,8-9,11H,1,3,5-7,10H2

InChI Key

YGXIDYZRKRJFMP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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